molecular formula C15H23ClN4O2 B2785604 tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate CAS No. 1289386-80-6

tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

Cat. No.: B2785604
CAS No.: 1289386-80-6
M. Wt: 326.83
InChI Key: IRROHNSJRPIKRQ-XYPYZODXSA-N
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Description

tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a chemical compound with the molecular formula C15H23ClN4O2. It is a derivative of pyrimidine and cyclohexylcarbamate, featuring a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves the reaction of 2-chloropyrimidine with trans-4-aminocyclohexanol, followed by the protection of the amino group with a tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while hydrolysis will produce the corresponding amine and tert-butyl alcohol .

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications .

Biological Activity

tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of approximately 326.82 g/mol. The compound features a tert-butyl group, a cyclohexyl moiety, and a chloropyrimidine derivative, which are crucial for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the chloropyrimidine ring suggests potential inhibitory effects on certain kinases and enzymes, which are critical in cancer and neurodegenerative diseases.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, such as:

  • Anticancer Activity : Many chloropyrimidine derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Cognitive Enhancement : Some studies suggest that related compounds can inhibit acetylcholinesterase, potentially enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Studies

  • Inhibition of Acetylcholinesterase : A study demonstrated that related compounds could inhibit acetylcholinesterase activity with an IC50 value of 0.17 μM. This inhibition is significant for developing treatments for Alzheimer's disease by preventing the breakdown of acetylcholine, thereby improving synaptic transmission .
  • Antioxidant Activity : Research on similar compounds indicated moderate antioxidant properties, where they reduced oxidative stress markers in cellular models exposed to amyloid beta peptides . This finding suggests potential neuroprotective effects.
  • In Vivo Studies : In animal models, compounds similar to this compound showed varying degrees of efficacy in reducing neuroinflammation and improving cognitive deficits induced by scopolamine . However, the bioavailability in the brain remains a critical factor affecting their therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameBiological ActivityIC50 / K_i ValuesNotes
This compoundPotential anticancer and cognitive enhancerTBDInvestigated for neuroprotective properties
Related Chloropyrimidine DerivativeAcetylcholinesterase InhibitorIC50 = 0.17 μMDemonstrated cognitive enhancement
Another Pyrimidine CompoundAntioxidant ActivityTBDReduced oxidative stress in vitro

Properties

IUPAC Name

tert-butyl N-[4-[(2-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-12-8-9-17-13(16)20-12/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRROHNSJRPIKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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